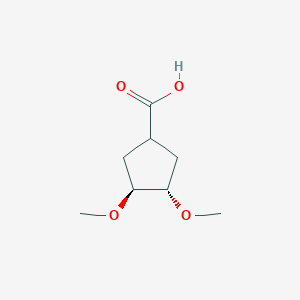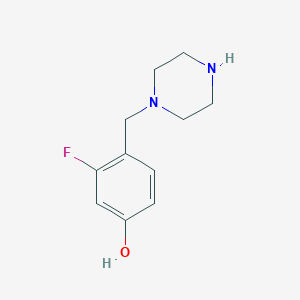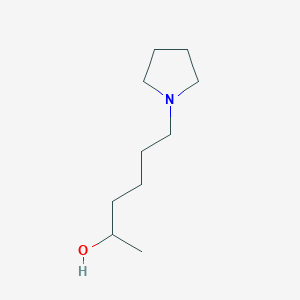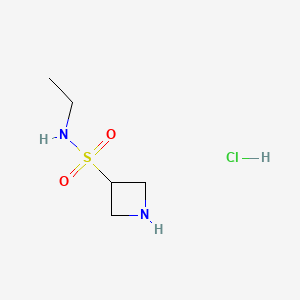
(3,3-Dimethoxycyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethoxycyclopentyl)methanamine is an organic compound that belongs to the class of cyclopentylamines It is characterized by a cyclopentane ring substituted with two methoxy groups at the 3-position and an amine group at the methylene position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxycyclopentyl)methanamine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material, cyclopentanone, is reacted with methanol in the presence of an acid catalyst to form 3,3-dimethoxycyclopentane.
Amination: The 3,3-dimethoxycyclopentane is then subjected to amination using reagents such as ammonia or primary amines under high pressure and temperature conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethoxycyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethoxycyclopentyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Dimethoxycyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dimethoxyphenylethylamine): An analogue with similar structural features but different functional groups.
(3,3-Dimethoxycyclopentyl)methanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(3,3-Dimethoxycyclopentyl)methanamine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. Its methoxy groups and amine functionality make it a versatile intermediate for various synthetic applications.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(3,3-dimethoxycyclopentyl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)4-3-7(5-8)6-9/h7H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
ORMCOVIIXSAWNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCC(C1)CN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)


![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)




![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)
![[4-(Propan-2-yl)oxan-4-yl]methanamine](/img/structure/B13563463.png)
